molecular formula C14H10O2 B8515931 2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)- CAS No. 120552-88-7

2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)-

Cat. No.: B8515931
CAS No.: 120552-88-7
M. Wt: 210.23 g/mol
InChI Key: YKVBOJPUYBYFAC-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)- is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

120552-88-7

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

4-hydroxy-4-(2-phenylethynyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H10O2/c15-13-7-10-14(16,11-8-13)9-6-12-4-2-1-3-5-12/h1-5,7-8,10-11,16H

InChI Key

YKVBOJPUYBYFAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2(C=CC(=O)C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of potassium bis(trimethylsilyl)amide (1.95 g, 0.0098 mole) in 20 mL of dry THF was treated with phenylacetylene (0.92 g, 0.009 mole). A flocculant white precipitate formed immediately. Benzoquinone (0.97 g, 0.009 mole) was dissolved in dry THF (10 mL) and cooled to -78° C. The potassium phenylacetylide generated above was added dropwise over a period of about 10 min. The reaction was stirred an additional 10 min, quenched by adding saturated ammonium chloride solution (20 mL) and allowed to warm to RT. The mixture was diluted with saturated ammonium chloride solution, extracted with ether and filtered to remove a flocculant dark brown precipitate. The phases were separated and the aqueous phase extracted with additional ether. The combined ether extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flask chromatography on silica gel using 4:1 hexane/EtOAc as the eluent and the fractions containing the title product were combined and concentrated in vacuo to yield 0.27 g (14%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
potassium phenylacetylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium amide (0.35 g, 0.009 mole), dry THF (25 mL), and phenylacetylene (0.92 g, 0.009 mole) were placed in a 100 mL, three-necked round-bottomed flask under nitrogen. The reaction was heated at reflux while nitrogen was blown through the flask until ammonia evolution ceased. The reaction slurry was cooled to -78° C., then added to a mixture of benzoquinone (0.97 g, 0.009 mole) in THF (50 mL) at about -108° C. The reaction mixture was allowed to warm to -30° C., then quenched into a saturated solution of ammonium chloride and extracted with ether. The ether extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was chromatographed as in Example 3 to yield 0.05 g (2.6%) of the title carbinol.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.97 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Benzoquinone (6.3 g, 0.006 mole) was dissolved in 25 mL of dry THF and placed under nitrogen. The reaction was cooled to -78° C. and the solution prepared above was added slowly. The reaction was stirred at -78° C. for 1.5 hr and quenched with ammonium chloride solution. The mixture was extracted with ether, the ether phase washed with saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 0.91 g of a brown oil which crystallized while under vacuum. The crystals were further purified by flash column chromatography on silica using 1:4 EtOAc/hexane. The compound-bearing fractions were combined and concentrated in vacuo to yield 31% of the title 1,2-1,4 adduct.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
31%

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